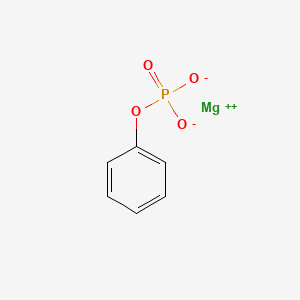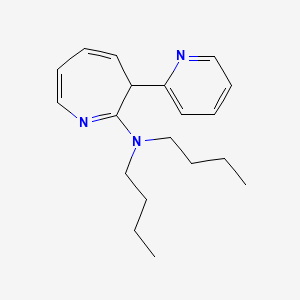
2-Propanol, 1-(diethylamino)-3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dimethylamino-2-propanol can be synthesized through the reaction of dimethylamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The reaction can be represented as follows:
C3H6O+(CH3)2NH→C5H13NO
Industrial Production Methods
In industrial settings, the production of 1-Dimethylamino-2-propanol involves large-scale reactors where the reaction between dimethylamine and propylene oxide is carried out. The process is optimized for high yield and purity, and the product is typically distilled to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-Dimethylamino-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Produces simpler amines and alcohols.
Substitution: Produces various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
1-Dimethylamino-2-propanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Dimethylamino-2-propanol involves its interaction with molecular targets such as enzymes and receptors. It acts as a neutralizing agent by reacting with acidic compounds to form salts and water. In biological systems, it inhibits choline uptake, which can affect neurotransmitter synthesis and release .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoethanol (DMAE): Similar in structure but with different functional groups.
Diethylaminoethanol (DEAE): Similar in structure but with different alkyl groups.
Triethanolamine (TEA): Contains three hydroxyl groups instead of one.
Uniqueness
1-Dimethylamino-2-propanol is unique due to its low boiling point and its dual functionality as both an amine and an alcohol. This makes it versatile for various industrial and pharmaceutical applications .
Propiedades
Número CAS |
62469-52-7 |
|---|---|
Fórmula molecular |
C9H22N2O |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C9H22N2O/c1-5-11(6-2)8-9(12)7-10(3)4/h9,12H,5-8H2,1-4H3 |
Clave InChI |
HNBXDOLDRLALPT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


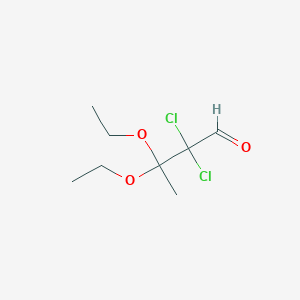
![2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one](/img/structure/B14517725.png)
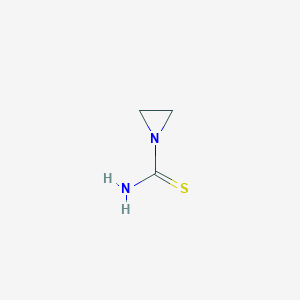
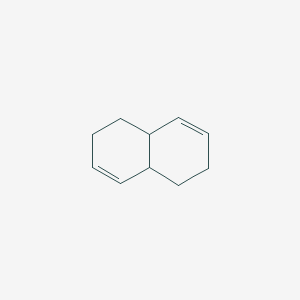
![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
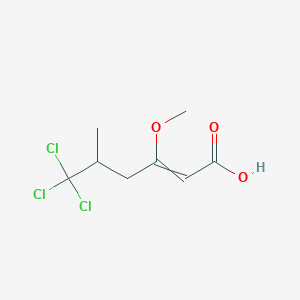
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
